6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from simple pyrazole derivatives. The synthetic route often includes cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions . Industrial production methods may employ high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields . Major products formed from these reactions often include various substituted pyrazole derivatives and fused ring systems .
Scientific Research Applications
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 1-tert-Butoxycarbonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and pyrazolo[1,5-a]pyrimidines . Compared to these, 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H26N8O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N8O/c1-6-29-15(4)19(14(3)26-29)18-11-16(17-12-23-27(5)20(17)24-18)21(30)22-8-10-28-9-7-13(2)25-28/h7,9,11-12H,6,8,10H2,1-5H3,(H,22,30) |
InChI Key |
JMSSONWCWKWRGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NCCN4C=CC(=N4)C)C |
Origin of Product |
United States |
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